molecular formula C12H9FN2O3S B450252 N-{4-fluoro-3-nitrophenyl}-3-methylthiophene-2-carboxamide

N-{4-fluoro-3-nitrophenyl}-3-methylthiophene-2-carboxamide

Cat. No.: B450252
M. Wt: 280.28g/mol
InChI Key: KVINREPTTIADQN-UHFFFAOYSA-N
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Description

N-{4-fluoro-3-nitrophenyl}-3-methylthiophene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-fluoro-3-nitrophenyl}-3-methylthiophene-2-carboxamide typically involves the reaction of 4-fluoro-3-nitroaniline with 3-methyl-2-thiophenecarboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted under an inert atmosphere at room temperature to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{4-fluoro-3-nitrophenyl}-3-methylthiophene-2-carboxamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles (amines, thiols), appropriate solvents (e.g., dimethylformamide)

    Oxidation: m-chloroperbenzoic acid (m-CPBA), solvents like dichloromethane

Major Products Formed

    Reduction: Formation of N-(4-amino-3-fluorophenyl)-3-methyl-2-thiophenecarboxamide

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

    Oxidation: Formation of sulfoxides or sulfones

Scientific Research Applications

N-{4-fluoro-3-nitrophenyl}-3-methylthiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{4-fluoro-3-nitrophenyl}-3-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atom and thiophene ring contribute to the compound’s stability and ability to penetrate biological membranes, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluoro-3-nitrophenyl)acetamide
  • 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide
  • 4-fluoro-3-nitrophenyl azide

Uniqueness

N-{4-fluoro-3-nitrophenyl}-3-methylthiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C12H9FN2O3S

Molecular Weight

280.28g/mol

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-3-methylthiophene-2-carboxamide

InChI

InChI=1S/C12H9FN2O3S/c1-7-4-5-19-11(7)12(16)14-8-2-3-9(13)10(6-8)15(17)18/h2-6H,1H3,(H,14,16)

InChI Key

KVINREPTTIADQN-UHFFFAOYSA-N

SMILES

CC1=C(SC=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]

Canonical SMILES

CC1=C(SC=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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